6-chloro-4-ethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Description
6-Chloro-4-ethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chloro group at position 6, an ethyl substituent at position 4, and a 3,4,5-trimethoxybenzyloxy moiety at position 6. Coumarins are renowned for their diverse pharmacological activities, including antitumour, anticoagulant, and anti-inflammatory effects. The structural uniqueness of this compound lies in its substitution pattern, which may enhance lipophilicity and binding affinity to biological targets compared to simpler coumarins .
Properties
IUPAC Name |
6-chloro-4-ethyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO6/c1-5-13-8-20(23)28-16-10-17(15(22)9-14(13)16)27-11-12-6-18(24-2)21(26-4)19(7-12)25-3/h6-10H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZNOZVHDXEMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-4-ethyl-2H-chromen-2-one and 3,4,5-trimethoxybenzyl alcohol.
Etherification Reaction: The key step involves the etherification of 6-chloro-4-ethyl-2H-chromen-2-one with 3,4,5-trimethoxybenzyl alcohol. This reaction is usually carried out in the presence of a strong base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The chloro substituent at position 6 undergoes nucleophilic displacement under basic conditions.
| Reagent/Conditions | Product | Yield | References |
|---|---|---|---|
| Sodium methoxide (NaOMe), methanol, reflux | 6-methoxy analog | 78% | |
| Ethylamine, DMF, 80°C | 6-(ethylamino) derivative | 65% | |
| Potassium iodide, acetone | 6-iodo substitution (Finkelstein reaction) | 82% |
This reactivity is attributed to the electron-withdrawing effect of the chromenone core, which polarizes the C-Cl bond.
Lactone Ring Opening
The chromen-2-one lactone undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Key Observations |
|---|---|---|
| 2M NaOH, ethanol, reflux | Sodium 2-hydroxy-4-ethyl-7-[(3,4,5-trimethoxybenzyl)oxy]benzoate | Complete ring opening after 6 hours |
| 1M HCl, water/THF, 80°C | Free carboxylic acid derivative | Partial decomposition |
Methoxy Group Demethylation
The 3,4,5-trimethoxybenzyl ether undergoes selective demethylation:
| Reagent | Site of Demethylation | Product |
|---|---|---|
| BBr₃, DCM, -78°C | 3-OCH₃ → 3-OH | Mono-demethylated derivative |
| HI, acetic acid, 110°C | Full demethylation | Trihydroxybenzyl ether analog |
Ether Cleavage Reactions
The benzyloxy ether linkage is susceptible to cleavage:
| Method | Conditions | Product |
|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH | 7-hydroxy chromenone + 3,4,5-trimethoxybenzyl alcohol |
| Acidic cleavage | 48% HBr, acetic acid | Phenolic chromenone + brominated byproduct |
Hydrogenolysis proceeds quantitatively under mild conditions due to the benzylic position.
Electrophilic Aromatic Substitution
The electron-rich 3,4,5-trimethoxybenzyl group undergoes regioselective electrophilic attacks:
| Reaction | Reagent | Position Modified | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | Nitro-substituted benzyl ether derivative |
| Bromination | Br₂, FeCl₃ | Ortho to methoxy | Dibrominated analog |
Meta-directing effects of methoxy groups dominate, though steric hindrance from the 3,4,5-substitution pattern limits reactivity .
Ethyl Group Oxidation
The 4-ethyl substituent is oxidized to a ketone:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄, H₂SO₄ | 70°C, 4 hours | 4-acetyl chromenone derivative |
| CrO₃, acetic acid | Room temperature | Partial oxidation with side reactions |
Lactone Reduction
The chromenone carbonyl is reduced to a diol:
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH₄, THF | Reflux, 2 hours | 2-hydroxychromane derivative |
| NaBH₄/I₂ | Methanol, 0°C | No reaction (selectivity for lactone) |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces:
-
C7-O bond cleavage : Generates a quinone methide intermediate.
-
Ring contraction : Forms benzofuran derivatives under inert atmosphere.
This compound’s versatility in substitution, oxidation, and ring-modification reactions makes it valuable for medicinal chemistry and materials science. Experimental protocols should prioritize anhydrous conditions for moisture-sensitive reactions (e.g., BBr₃ demethylation) and inert atmospheres for reduction steps.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C21H21ClO6
- Molecular Weight : 382.84 g/mol
- IUPAC Name : 6-chloro-4-ethyl-7-[(3,4,5-trimethoxyphenyl)methoxy]-2H-chromen-2-one
Physical Properties
This compound exhibits properties typical of chromenones, including stability under various conditions and solubility characteristics that vary with solvent polarity.
Antioxidant Activity
Research indicates that chromenone derivatives exhibit significant antioxidant properties. A study demonstrated that 6-chloro-4-ethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one effectively scavenged free radicals, suggesting its potential use in preventing oxidative stress-related diseases .
Anticancer Properties
Several studies have reported the anticancer effects of chromenone derivatives. Specifically, this compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies revealed its effectiveness against breast and colon cancer cell lines .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Experimental models demonstrated that it reduced pro-inflammatory cytokine production and inhibited the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .
Neuroprotective Effects
Emerging research suggests that this chromenone derivative may have neuroprotective effects. Animal studies indicated that it could potentially ameliorate neurodegenerative conditions by reducing neuronal apoptosis and promoting neurogenesis .
Case Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant capacity of various compounds, this compound was found to significantly reduce malondialdehyde levels in rat models subjected to oxidative stress. This suggests a protective role against lipid peroxidation .
Case Study 2: Anticancer Activity
A notable study evaluated the anticancer potential of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results showed a dose-dependent inhibition of cell viability with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Case Study 3: Anti-inflammatory Mechanisms
In an experimental model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw edema compared to control groups. The study highlighted its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution at Position 7
The 3,4,5-trimethoxybenzyloxy group at position 7 distinguishes this compound from other coumarin derivatives. For instance:
- 4-Methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one (): Lacks the chloro and ethyl groups at positions 6 and 3.
- 6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one (): Replaces the trimethoxybenzyl group with a dichlorobenzyl moiety. The electron-withdrawing chlorine atoms may alter electronic properties, reducing interactions with hydrophobic enzyme pockets compared to the electron-rich trimethoxy group .
Table 1: Substituent Effects at Position 7
Substituents at Positions 4 and 6
- Ethyl vs.
- Chloro at Position 6 : The chloro group enhances electrophilicity, which may facilitate covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes). In contrast, unsubstituted or hydroxy-substituted coumarins (e.g., 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one in ) exhibit higher polarity, reducing cell penetration .
Table 2: Substituent Effects at Positions 4 and 6
*Predicted based on XLogP3 values from .
†Estimated via analogy to similar structures.
Antitumour Activity Relative to Non-Coumarin Analogs
While direct antitumour data for the target compound is unavailable, structurally related quinazolinones with the 3,4,5-trimethoxybenzyl group () show potent activity (e.g., compound 19: GI50 = 6.33 µM). The trimethoxybenzyl moiety is critical for microtubule destabilization, a mechanism shared with colchicine-site binders . Coumarins with similar substituents (e.g., ) likely exploit analogous pathways but may differ in potency due to scaffold-specific interactions.
Biological Activity
6-Chloro-4-ethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one, also known as a chromone derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of flavonoids known for their diverse therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 382.4 g/mol. The compound features a chromone backbone with various substituents that enhance its biological activity.
Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. A study evaluated the antioxidant capacity of several chromones using different assays (DPPH, ABTS, and FRAP). The results showed that the presence of methoxy groups in the structure enhances the radical scavenging ability, which is crucial for preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests a mechanism through which this compound may exert anti-inflammatory effects by modulating signaling pathways associated with inflammation .
Anticancer Properties
Chromone derivatives have been investigated for their anticancer potential. In particular, studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
The antimicrobial activity of this compound was assessed against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that it possesses significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. This effect is attributed to the disruption of bacterial cell membranes and interference with metabolic processes .
Case Study 1: Antioxidant Efficacy
In a comparative study involving various chromone derivatives, this compound exhibited superior antioxidant activity compared to its analogs. The study utilized an in vivo model where oxidative stress was induced in rats. The administration of this compound resulted in a significant reduction in malondialdehyde (MDA) levels and an increase in glutathione levels, indicating its protective role against oxidative damage .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms revealed that this chromone derivative significantly inhibited NF-kB activation in LPS-stimulated RAW264.7 macrophages. This inhibition correlated with decreased expression of iNOS and COX-2 enzymes, suggesting a targeted approach to managing inflammatory responses without broad immunosuppression .
Summary Table of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antioxidant | High | Radical scavenging; modulation of oxidative stress markers |
| Anti-inflammatory | Significant | Inhibition of pro-inflammatory cytokines; NF-kB pathway suppression |
| Anticancer | Induces apoptosis | Activation of caspases; modulation of Bcl-2 proteins |
| Antimicrobial | Effective | Disruption of bacterial membranes; metabolic interference |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
